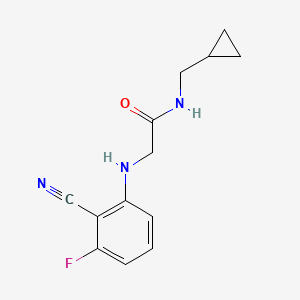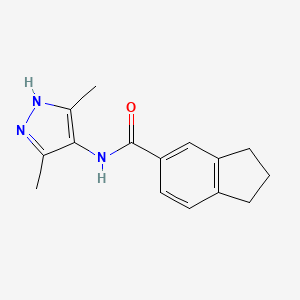
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. ROS have been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mecanismo De Acción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide inhibits NADPH oxidase activity by binding to the enzyme's flavin adenine dinucleotide (FAD) binding site. This prevents the transfer of electrons from NADPH to FAD, which is required for ROS production. This compound is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to reduce ROS production in a variety of cell types. This has led to the identification of several downstream effects of this compound treatment. For example, this compound has been shown to reduce the proliferation of cancer cells, reduce inflammation in cardiovascular disease, and protect neurons from oxidative stress in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its specificity for NADPH oxidase. This compound does not inhibit other enzymes that produce ROS, such as xanthine oxidase or mitochondrial electron transport chain. However, one limitation of this compound is its relatively low potency. Higher concentrations of this compound are required to achieve complete inhibition of NADPH oxidase activity.
Direcciones Futuras
There are several future directions for research involving N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide. One direction is the development of more potent inhibitors of NADPH oxidase. Another direction is the investigation of the downstream effects of NADPH oxidase inhibition in different disease models. Finally, the use of this compound in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide involves several steps. The first step is the synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,3-dihydro-1H-indene-5-carboxamide to yield this compound. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research as a tool to study the role of NADPH oxidase in various diseases. This compound has been shown to inhibit NADPH oxidase activity in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of NADPH oxidase in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)16-15(19)13-7-6-11-4-3-5-12(11)8-13/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXZJEZZXHJLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
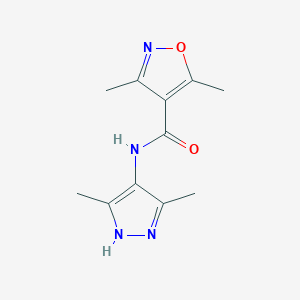
![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)

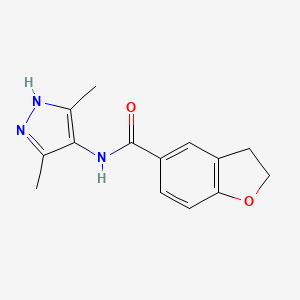
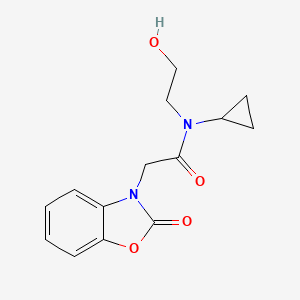
![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

